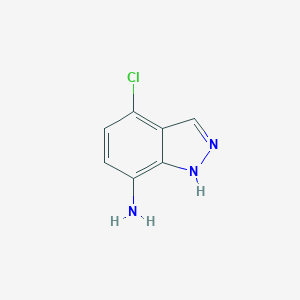

4-Chloro-1H-indazol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

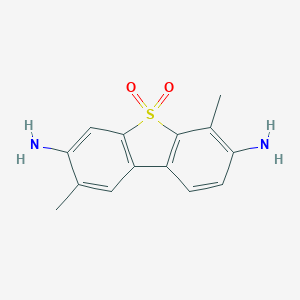

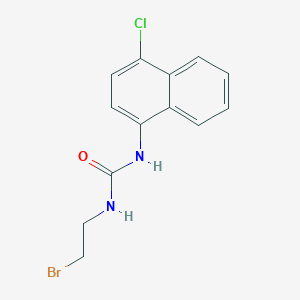

4-Chloro-1H-indazol-7-amine is a compound of interest in the field of organic and medicinal chemistry. It belongs to the class of indazoles, a type of heterocyclic aromatic organic compound.

Synthesis Analysis

The synthesis of compounds similar to this compound involves various methods. For instance, Dolzhenko et al. (2008) describe a practical synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, which shares some structural features with this compound (Dolzhenko et al., 2008).

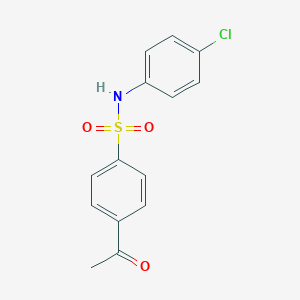

Molecular Structure Analysis

Studies on similar compounds can provide insights into the molecular structure of this compound. For example, Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure, which could offer comparative insights (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactions of compounds like this compound often involve various functional groups. The synthesis and reactivity of related triazoles and triazolopyridines as described by Kawano et al. (2010) and Asensio et al. (1993) may provide insights into the chemical behavior of this compound (Kawano et al., 2010); (Asensio et al., 1993).

Scientific Research Applications

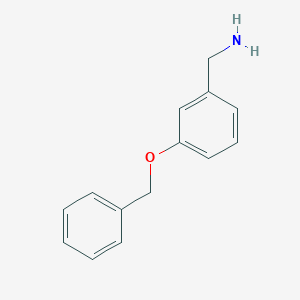

Synthesis and Interconversion of Heterocycles :4-Chloro-1H-indazol-7-amine has been involved in the synthesis of heterocycles. Balasubrahmanyam et al. (1977) studied the interconversion of anthranils, benzofurazan oxides, and indazoles, demonstrating the compound's role in the formation of 7-nitroindazoles through heating and condensation reactions with primary amines (Balasubrahmanyam, Radhakrishna, Boulton, & Kan-Woon, 1977).

Catalysis in Chemical Reactions :The compound has been used in catalytic processes. For instance, Shen et al. (2010) investigated the chemoselectivity in amination reactions of 4-chloroquinazolines, where this compound played a role in selective amination via palladium-catalyzed reactions (Shen, Hong, He, Mo, Hu, Sun, & Hu, 2010).

Fluorescent Derivative Formation :It has been applied in the creation of fluorescent derivatives. Turdiu et al. (1974) described the reaction of a secondary amine with 7-chloro-4-nitrobenzofurazan, yielding a crystalline, fluorescent derivative, showcasing the potential of this compound in such reactions (Turdiu, Penner, & Chafetz, 1974).

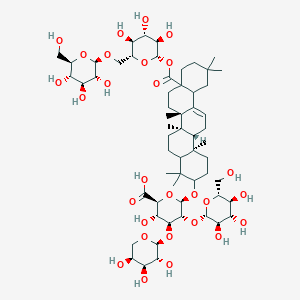

Synthesis of Complex Heterocycles :Its application extends to the synthesis of complex heterocycles. Li et al. (2013) reported the synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine and 1H-indazol-6-amine, under catalyst-free conditions, indicating the versatility of this compound in synthesizing diverse heterocyclic compounds (Li, Mu, Li, Liu, & Wang, 2013).

Antitumor Activity Research :The compound has been explored for its potential in antitumor activity. Ji et al. (2018) synthesized a compound involving 4-morpholino-1H-indazol-3-amine, which showed inhibitory capacity against cancer cell lines, highlighting the potential medicinal applications of derivatives of this compound (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Analytical Chemistry Applications :In analytical chemistry, this compound is used as a derivatization reagent. Annenkov et al. (2015) discussed its application as a fluorescent tagging reagent in biochemistry and as a component in the design of fluorescent nanoparticles, underscoring its utility in analytical applications (Annenkov, Verkhozina, Shishlyannikova, & Danilovtseva, 2015).

Mechanism of Action

Target of Action

It is structurally similar to 7-bromo-4-chloro-1h-indazol-3-amine, which is used in the synthesis ofLenacapavir . Lenacapavir is a potent capsid inhibitor used for the treatment of HIV-1 infections .

Mode of Action

Given its structural similarity to the active fragment in lenacapavir, it may interact with the hiv-1 capsid protein, thereby inhibiting the virus’s ability to replicate .

Biochemical Pathways

As a potential component of lenacapavir, it may be involved in the inhibition of the hiv-1 capsid protein, which plays a crucial role in the viral replication process .

Result of Action

If it acts similarly to lenacapavir, it may inhibit the replication of hiv-1 by interacting with the virus’s capsid protein .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “4-Chloro-1H-indazol-7-amine” and other indazole derivatives will continue to be an area of active research in the future.

properties

IUPAC Name |

4-chloro-1H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579223 |

Source

|

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100959-52-2 |

Source

|

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)